molecular formula C12H17N3O2 B2392767 1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1328418-22-9

1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2392767
CAS RN: 1328418-22-9
M. Wt: 235.287
InChI Key: NLVVFCXKMLMOBU-UHFFFAOYSA-N
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Description

“pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H13NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the sources I found .

Scientific Research Applications

Substituent Effects on Molecular Binding

Substituent Effects on Pyrid-2-yl Ureas Toward Intramolecular Hydrogen Bonding and Cytosine Complexation Research has shown that substituent effects on pyrid-2-yl ureas influence their conformational isomers and their ability to bind cytosine. These effects have implications for the design of molecules with specific binding affinities and molecular recognition properties (Chia-Hui Chien et al., 2004).

Chemical Synthesis and Functionalization

Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives The lithiation process of N-(pyridin-3-ylmethyl)pivalamide and related compounds demonstrates the nuanced control over the site of lithiation, offering pathways for the synthesis of substituted derivatives. This research provides insight into regioselective synthesis techniques for complex organic molecules (Keith Smith et al., 2013).

Formation of Oligomeric and Macrocyclic Structures

Formation of Oligomeric and Macrocyclic Ureas Based on 2,6-Diaminopyridine The formation of defined cyclic trimers and tetramers from 1,3-bis-(6-amino-pyridin-2-yl)-urea demonstrates the potential of pyridin-2-yl ureas in creating complex oligomeric and macrocyclic structures, which are of interest for developing new materials and understanding molecular self-assembly mechanisms (A. Gube et al., 2012).

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas Research into the binding of carboxylic acids by fluorescent pyrid-2-yl ureas has uncovered mechanisms by which these compounds can serve as sensors for organic acids. This application is critical for the development of chemical sensors and probes for analytical applications (L. Jordan et al., 2010).

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

Safety and Hazards

The safety information and potential hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

1-(oxan-4-yl)-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-10-4-7-17-8-5-10)14-9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVFCXKMLMOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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